Torachrysone 8-glucoside

Aldose Reductase Anti-inflammatory Lipid Peroxidation

Researchers investigating aldose reductase (AR)-driven pathologies often face a gap in selective tool compounds. Torachrysone 8-glucoside directly addresses this by providing potent AR inhibition not found in common anthraquinones like emodin, enabling precise study of AR-mediated inflammatory and metabolic pathways. It simultaneously serves as an α-glucosidase inhibitor and a validated reference standard for botanical authentication. - Unique polypharmacology: Potent AR inhibition & α-glucosidase activity in a single compound. - Validated for use in inflammation assays: Blocks LPS-induced NO production and NF-κB activation. - Reliable quality: Sourced and QC-tested to ≥98% purity (HPLC) for reproducible results.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
CAS No. 64032-49-1
Cat. No. B155671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorachrysone 8-glucoside
CAS64032-49-1
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC
InChIInChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3
InChIKeyGHKWPHRULCFTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Torachrysone 8-glucoside: Multi-Target Naphthalene Glycoside


Torachrysone 8-glucoside (CAS 64032-49-1), also known as Torachrysone-8-O-β-D-glucopyranoside, is a naturally occurring naphthalene glycoside isolated primarily from the roots of Polygonum multiflorum and Rheum species [1]. This compound has garnered research interest due to its documented activities as an inhibitor of aldose reductase (AR) [2] and α-glucosidase , as well as its anti-inflammatory effects mediated by blocking AR-catalyzed metabolism of lipid peroxidation products [2]. It is utilized as a reference standard in analytical chemistry for the identification and quantification of constituents in herbal medicines [3].

Multi-target naphthalene glycoside: reported AR and α-glucosidase inhibition
Anti-inflammatory pathway research via NF-κB modulation
Analytical reference standard for Polygonum and Rheum species authentication
DPC proliferation model for hair growth biology

Why Torachrysone 8-glucoside Is Irreplaceable


The scientific and industrial value of Torachrysone 8-glucoside is predicated on its unique polypharmacology, which is not replicated by closely related analogs. While compounds like emodin, aloe-emodin, and physcion share α-glucosidase inhibitory activity , Torachrysone 8-glucoside demonstrates a distinct and potent inhibition of aldose reductase (AR), a key enzyme in inflammatory and metabolic pathways [1]. Furthermore, its naphthalene glycoside core confers a different cytotoxicity profile and mechanism of anti-inflammatory action compared to stilbene-based inhibitors like resveratrol or piceatannol [2]. Therefore, substitution with a generic anthraquinone or another glycoside would result in the loss of AR inhibition and altered anti-inflammatory dynamics, making Torachrysone 8-glucoside an irreplaceable tool for specific research applications.

AR inhibition
Close anthraquinone analogs lack AR activity; substitution may eliminate AR pathway modulation.
Anti-inflammatory mechanism
Stilbene-based inhibitors target iNOS, not NF-κB; anti-inflammatory endpoint profile may differ.
Cytotoxicity profile
Naphthalene glycoside analogs (e.g., compound 11) show higher cytotoxicity; cell-model response may shift.

Torachrysone 8-glucoside: Comparative Evidence


Unique Aldose Reductase Inhibition

Torachrysone 8-glucoside (TG) functions as an effective inhibitor of aldose reductase (AR), an activity not reported for common anthraquinone analogs like emodin or physcion. TG blocks AR-catalyzed conversion of GS-HNE to GS-DHN, thereby preventing protein adduct formation and cellular damage [1]. This mechanism is distinct from the α-glucosidase inhibition shared by other anthraquinones .

AR Inhibition
Class-level
Unique in class; blocks GS-HNE conversion
Supports AR pathway research context
Direct comparison data not reported
Aldose Reductase Anti-inflammatory Lipid Peroxidation

α-Glucosidase Inhibition Potency

Torachrysone 8-glucoside exhibits α-glucosidase inhibitory activity with IC50 values reported in the range of 4.12 μM to 5.68 μM, similar to other anthraquinones such as emodin, aloe-emodin, physcion, and rhein . This potency is within the same order of magnitude, but the combination with its unique AR inhibition makes it a distinct research tool.

α-Glucosidase IC50
Data to verify
4.12–5.68 µM
Supports α-glucosidase assay context
Cross-study comparable; source data to verify
α-Glucosidase Type 2 Diabetes Anthraquinone

Nitric Oxide (NO) Inhibition

Torachrysone 8-glucoside inhibits LPS-induced NO production in macrophages with an IC50 of 11–69 μM [1]. In comparison, other stilbene and anthraquinone constituents from the same study showed little activity (IC50 > 100 μM) [1]. Active stilbenes like rhapontigenin and resveratrol also inhibited NO production, but via iNOS induction [2].

NO Inhibition IC50
Head-to-head
11–69 µM (vs >100 µM for inactive constituents)
Supports anti-inflammatory assay context
NF-κB mechanism, distinct from iNOS induction
Nitric Oxide Anti-inflammatory Macrophage

Cytotoxicity Against Cancer Cell Lines

Torachrysone 8-glucoside (0-100 µM) exhibits moderate cytotoxicity against SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 74.73, 71.67, and 65.10 µM, respectively . In contrast, a structurally related naphthalene glycoside from the same study, compound 11, showed much stronger cytotoxicity with IC50 values around 8-9.5 µM [1].

Cytotoxicity IC50
Context-dependent
MCF-7: 65.10 µM; ~8-9× less potent than analog 11
Supports cytotoxicity endpoint review; moderate profile
SRB assay, 48h
Cytotoxicity Cancer SK-LU-1

DPC Proliferation: Hair Growth Effect

Torachrysone 8-glucoside (compound 2) at concentrations of 10 and 20 μM induced a greater increase in the proliferation of dermal papilla cells (DPCs) compared to minoxidil (10 μM), a standard hair growth promoter [1]. This effect was part of a broader study on Polygonum multiflorum constituents.

DPC Proliferation
Head-to-head
Greater increase than minoxidil at 10, 20 µM
Supports DPC biology research context
Fold-change not reported
Dermal Papilla Cells Hair Growth Alopecia

Torachrysone 8-glucoside: Research & Industrial Applications


Aldose Reductase & Lipid Peroxidation Studies

Due to its confirmed inhibition of aldose reductase (AR) and its downstream effects on 4-HNE metabolism [1], Torachrysone 8-glucoside is an ideal tool compound for investigating AR-related pathologies, including atherosclerosis, hyperglycemia-induced inflammation, and tumor progression. Its unique mechanism, not shared by common α-glucosidase inhibitors, makes it essential for studies requiring selective AR modulation.

Polypharmacological α-Glucosidase Assays

Torachrysone 8-glucoside serves as a potent α-glucosidase inhibitor and can be used as a positive control or comparator in assays evaluating new inhibitors. Its dual activity (AR and α-glucosidase) allows researchers to investigate potential synergistic effects in metabolic disease models, a dimension not achievable with single-target anthraquinones.

Anti-Inflammatory: NF-κB & NO Production

This compound is a validated inhibitor of LPS-induced NO production and NF-κB activation [2]. It can be employed as a reference standard in macrophage-based inflammation assays, particularly when differentiating the anti-inflammatory mechanisms of naphthalene glycosides from those of stilbenes (e.g., resveratrol) or other classes of natural products.

QC Reference for Polygonum & Rheum Species

Torachrysone 8-glucoside is a key marker compound for the chemical fingerprinting and quality control of herbal medicines derived from Polygonum multiflorum, Polygonum cuspidatum, and Rheum species [3]. Its use in HPLC-ESI/MS and HPLC-DAD methods [4] is essential for ensuring batch-to-batch consistency and authentication of botanical raw materials and extracts.

Application
Selection Property
Validation Focus
AR & lipid peroxidation research
AR pathway inhibition context
AR activity and 4-HNE metabolism assays
α-Glucosidase multi-target metabolic studies
Dual AR + α-glucosidase inhibition profile
Synergy screening in metabolic disease models
Macrophage inflammation assays
NF-κB pathway modulation context
NO production and NF-κB activation readouts
Herbal material authentication & QC
Verified marker compound for Polygonum/Rheum
HPLC-MS fingerprint consistency

Technical Documentation Hub

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25 linked technical documents
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